molecular formula C17H17NO4 B3001504 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide CAS No. 1219915-29-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide

Cat. No.: B3001504
CAS No.: 1219915-29-3
M. Wt: 299.326
InChI Key: XOJKKIUVDJERJR-FNORWQNLSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated carbonyl system (E-configuration). The amide nitrogen is substituted with a 1-(furan-2-yl)propan-2-yl group, combining aromatic (furan) and aliphatic moieties. Its structural uniqueness lies in the synergistic integration of electron-rich heterocycles (benzodioxole and furan) with a reactive acrylamide scaffold, making it a candidate for applications in medicinal chemistry, particularly as a chemopreventive or chemotherapeutic agent .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(furan-2-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(9-14-3-2-8-20-14)18-17(19)7-5-13-4-6-15-16(10-13)22-11-21-15/h2-8,10,12H,9,11H2,1H3,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJKKIUVDJERJR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Acrylamide formation: The acrylamide moiety is introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzo[d][1,3]dioxole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds is provided below, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations and Physicochemical Properties
Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Key Spectral Data (¹H NMR/ESI-MS) Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide 1-(Furan-2-yl)propan-2-yl ~331.34 Not explicitly reported in evidence Target Compound
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (Compound 15) 3-Phenylpropyl 330.15 δ 7.50 (d, J = 15.2 Hz, 1H); m/z 330.15
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) 3,4-Dimethoxyphenethyl 356.20 δ 3.84 (s, OCH₃, 6H); m/z 356.20
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N,N-diphenyl-2-propenamide (FL-no: 16.135) N,N-Diphenyl 361.39 Purity ≥95%; impurities: <3% Z-isomer
(E)-N-(Erythro-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-3-(4-hydroxyphenyl)acrylamide Hydroxy-substituted aliphatic chain ~327.34 Natural product isolated from Stixis suaveolens

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-rich substituents (e.g., 3,4-dimethoxyphenethyl in 13 ) exhibit higher molecular weights and enhanced solubility in polar solvents compared to aliphatic analogs like 15 .
  • Biological Implications: Natural derivatives (e.g., from Stixis suaveolens) prioritize phenolic hydroxyl groups for antioxidant activity, whereas synthetic analogs like 15 and 13 focus on lipophilic substituents for membrane permeability .

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 682783-75-1

The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a furan group that may enhance its biological activity.

Antioxidant Properties

Research indicates that compounds containing benzo[d][1,3]dioxole and furan structures exhibit significant antioxidant activity. For instance, studies have demonstrated that derivatives of these compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide25
Furan-based derivative30
Standard antioxidant (Ascorbic Acid)10

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes linked to neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is implicated in the metabolism of neurotransmitters.

Case Study: MAO Inhibition

In a study involving several derivatives of the benzo[d][1,3]dioxole series, it was found that certain modifications led to enhanced selectivity towards MAO-B inhibition, which is crucial for treating conditions like Parkinson's disease.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Free Radical Scavenging : The presence of hydroxyl groups in the benzo[d][1,3]dioxole structure contributes to its ability to donate electrons and neutralize free radicals.
  • Enzyme Interaction : The compound may bind to the active site of MAO-B, preventing the breakdown of neurotransmitters like dopamine and serotonin, thus enhancing their levels in the brain.

Therapeutic Potential

Given its biological activities, this compound shows promise in several therapeutic areas:

  • Neuroprotection : By inhibiting MAO-B and exhibiting antioxidant properties, it may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, indicating potential use in inflammatory disorders.

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